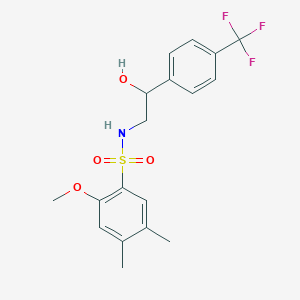
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide derivatives has been a topic of interest due to their potential therapeutic applications. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the creation of compounds with significant in vitro inhibitory activity and the ability to increase kynurenic acid concentration in the hippocampal fluid of rats . Another study focused on the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine, which showed promising acetylcholinesterase inhibitory activity, suggesting potential for Alzheimer’s disease treatment . Additionally, the synthesis of N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide as a potential PET selective CB2 radioligand was achieved with high chemical yield, demonstrating the feasibility of creating complex sulfonamide structures for medical imaging .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is crucial for their biological activity. The crystal structure of the novel compound (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide was determined, providing insights into its potential anticancer properties . In another study, the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide were analyzed, revealing different supramolecular architectures influenced by C—H⋯πaryl and C—H⋯O interactions, respectively .
Chemical Reactions Analysis
Sulfonamide compounds can undergo various chemical reactions that are essential for their derivatization and biological function. The use of 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid as a derivatizing reagent for primary amines demonstrates the reactivity of sulfonamide groups with amines, which is useful for analytical purposes such as gas chromatography with electron-capture detection .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the poor water solubility of a novel small molecule HIF-1 pathway inhibitor necessitated its delivery in a formulation, highlighting the need for chemical modifications to improve pharmacological properties . The stability and gas chromatographic properties of derivatives obtained from reactions with 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid also underscore the importance of understanding these properties for practical applications .
Wissenschaftliche Forschungsanwendungen
Endothelin Antagonism and Pharmacology
Research has identified biphenylsulfonamides as a novel series of endothelin-A (ETA) selective antagonists, with substitutions on the pendant phenyl ring leading to improved binding and functional activity. A specific compound within this series demonstrated improved ETA binding affinity and functional activity, highlighting its potential in inhibiting the pressor effect caused by ET-1 infusion in rats, suggesting applications in cardiovascular therapeutics (Murugesan et al., 1998).
Photosensitizers for Photodynamic Therapy
A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base demonstrated high singlet oxygen quantum yield. These properties make such compounds promising candidates as Type II photosensitizers for treating cancer via photodynamic therapy, highlighting the role of sulfonamides in developing therapeutic agents with significant photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).
Novel Antagonists for Endothelin Receptors
N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-methylphenyl)-4-pyrimidinyl]-4-(2-hydroxy-1,1-dimethylethyl) benzenesulfonamide sodium salt (TA-0201) is highlighted as a novel orally active non-peptide antagonist for endothelin (ET) receptors. A developed determination method using LC--MS/MS facilitated the study of pharmacokinetic properties in rats, indicating the substance's potential in medical applications, especially in cardiovascular research (Ohashi, Nakamura, & Yoshikawa, 1999).
Crystal Structure and Chiral Discrimination
A systematic analysis of the crystal structure of secondary aromatic sulfonamides has provided insights into the intermolecular hydrogen bonding between sulfonamide protons and sulfonyl oxygens. This research has implications for understanding chiral discrimination in crystallization processes, offering potential applications in material sciences and pharmaceuticals (Kikkawa et al., 2019).
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO4S/c1-11-8-16(26-3)17(9-12(11)2)27(24,25)22-10-15(23)13-4-6-14(7-5-13)18(19,20)21/h4-9,15,22-23H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEGREIJQKHCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine](/img/structure/B2518348.png)



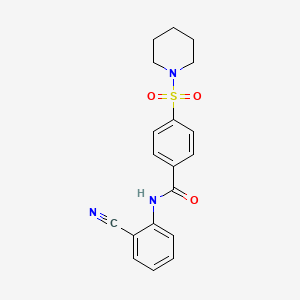
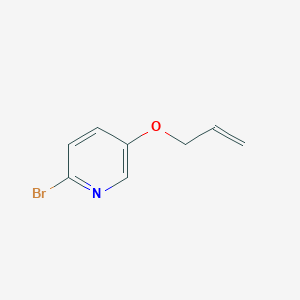
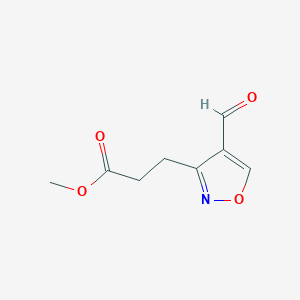
![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2518358.png)
![3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2518359.png)

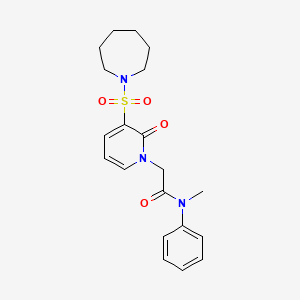

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carbaldehyde](/img/structure/B2518368.png)
![N-cyclohexyl-4-(3-methylbutyl)-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2518371.png)